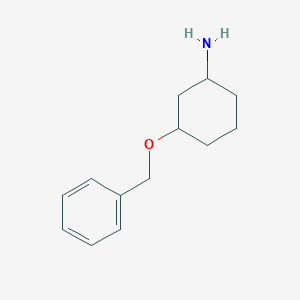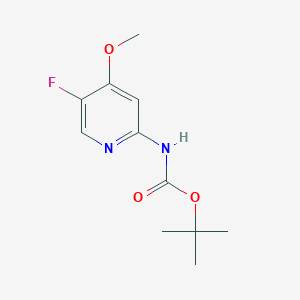![molecular formula C12H13N3 B13869164 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving 2,3-dimethylpyridine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine can be compared with other similar compounds, such as:
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.
1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethylene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H13N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7H,2H2,1,3H3,(H,13,15) |
InChI Key |
ADSLOVBWRDSTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=C)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
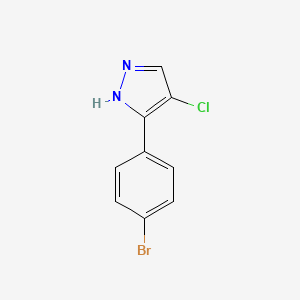
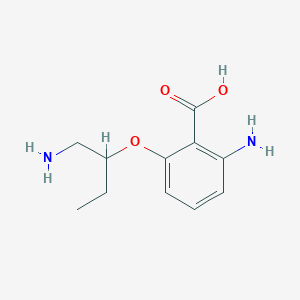
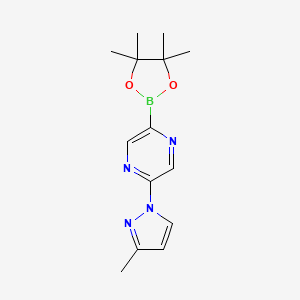


![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
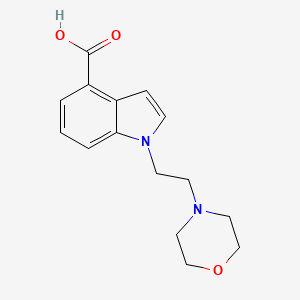
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)


